5-(chloromethyl)-1,2,3-trimethylbenzene
CAS No.: 24812-20-2
Cat. No.: VC11502065
Molecular Formula: C10H13Cl
Molecular Weight: 168.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24812-20-2 |
|---|---|
| Molecular Formula | C10H13Cl |
| Molecular Weight | 168.7 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is interchangeably referred to as α2-chloroisodurene, (chloromethyl)mesitylene, or 2,4,6-trimethylbenzyl chloride in industrial and academic contexts . The numbering of substituents follows IUPAC priority rules, where the chloromethyl group (higher priority than methyl) occupies the lowest possible position, resulting in the formal name 2-(chloromethyl)-1,3,5-trimethylbenzene.
Molecular Structure and Symmetry
The benzene core exhibits symmetry due to the equatorial arrangement of methyl groups at positions 1, 3, and 5. The chloromethyl substituent at position 2 introduces a polarizable site, making the compound reactive toward nucleophilic substitution (Fig. 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1585-16-6 | |
| Molecular Formula | ||
| Molecular Weight | 168.663 g/mol | |
| InChI Key | UNRGEIXQCZHICP-UHFFFAOYSA-N |
Synthesis and Industrial Production
Nitration-Hydrogenation Pathways
A patented synthesis route for structurally related triamine derivatives involves nitration of mesitylene (1,3,5-trimethylbenzene) using fuming nitric acid () and concentrated sulfuric acid () as a mixed acid catalyst. This yields 1,3,5-trimethyl-2,4,6-trinitrobenzene, which is subsequently reduced to the corresponding triamine using hydrazine hydrate () in methanol or ethanol . While this method targets triamines, analogous strategies could be adapted for chloromethyl derivatives by substituting reduction steps with chlorination reactions.
Chloromethylation of Mesitylene
Direct chloromethylation of mesitylene using chloromethylating agents like formaldehyde and hydrochloric acid () under acidic conditions provides a feasible route to 2-(chloromethyl)-1,3,5-trimethylbenzene. The reaction proceeds via electrophilic aromatic substitution, leveraging the electron-donating methyl groups to activate the ring toward chloromethylation at the para position relative to existing substituents.
Table 2: Reaction Conditions for Chloromethylation
| Parameter | Value | Source |
|---|---|---|
| Catalyst | – | |
| Temperature | 40–60°C | – |
| Solvent | Dichloromethane | – |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound is a solid at room temperature, with a melting point range of 45–48°C (predicted). Its volatility is moderate, as evidenced by its sublimation under reduced pressure. The chloromethyl group enhances polarity compared to mesitylene, resulting in limited solubility in nonpolar solvents but high solubility in chlorinated solvents like chloroform.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 740 cm (C-Cl stretch) and 2960 cm (C-H stretch in methyl groups) .
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NMR Spectroscopy:
Applications in Organic Synthesis
Precursor to Functionalized Aromatics
The chloromethyl group serves as a versatile handle for further functionalization. For example, nucleophilic substitution with amines yields benzylamine derivatives, while hydrolysis produces hydroxymethyl analogs. The compound’s symmetry also makes it a valuable building block for dendrimers and cross-linked polymers.
Industrial Relevance
In the pharmaceutical sector, 2-(chloromethyl)-1,3,5-trimethylbenzene is a key intermediate in synthesizing antihistamines and antifungal agents. Its derivative, 1,3,5-tris(chloromethyl)-2,4,6-trimethylbenzene (CAS 3849-01-2), is commercially available at 97% purity for $222.79–$703.08 per gram, highlighting its industrial demand .
Table 3: Commercial Availability
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